(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Descripción general

Descripción

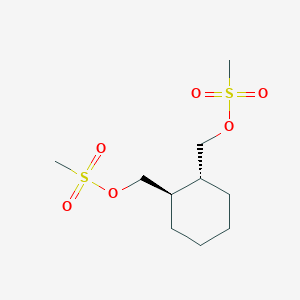

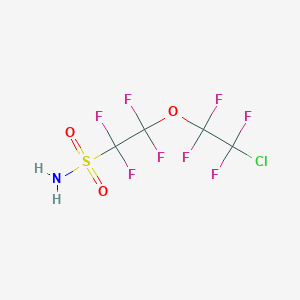

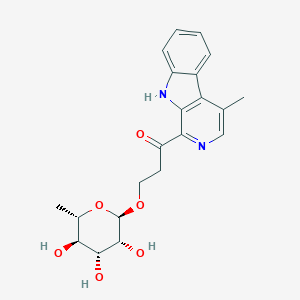

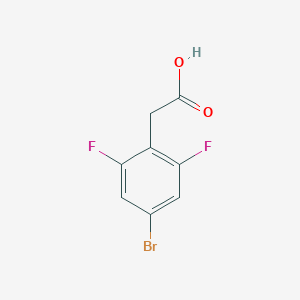

“(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane” is a chemical compound with the molecular formula C10H20O6S2 . It has a molecular weight of 300.4 g/mol . The compound is characterized by its cyclohexane backbone and two methanesulfonyloxymethyl groups attached to the carbon atoms .

Synthesis Analysis

The synthesis of this compound involves the reaction of (R,R)-1,2-bis(hydroxymethyl)cyclohexane with methanesulfonyl chloride in the presence of triethylamine . The reaction is typically carried out in dichloromethane as the solvent .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring with two methanesulfonyloxymethyl groups attached to it . It contains a total of 38 bonds, including 18 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, and 1 six-membered ring .

Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a computed XLogP3-AA value of 1.2, which is a measure of its lipophilicity .

Aplicaciones Científicas De Investigación

Aerobic Oxidation of Cyclohexane

This compound is utilized in the aerobic oxidation of cyclohexane to produce cyclohexanone and cyclohexanol, which are key intermediates in the production of nylon-6 and nylon-6,6 polymers . The process benefits from using molecular oxygen as the oxidant and operates under mild reaction conditions, which enhances its practical applications.

Catalytic Oxidation for Sustainable Processes

The compound plays a role in the development of sustainable catalytic processes . It’s involved in the catalytic oxidation of cyclohexane, where the focus is on catalysts’ stability and their reuse . This is crucial for creating environmentally friendly protocols in synthetic routes.

Photocatalytic Oxidation

In the field of photocatalysis, “(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane” is used to improve the efficiency of photocatalytic oxidation reactions . This application is significant for the selective conversion of cyclohexane under solar light irradiation, which aligns with green chemistry principles.

Enhancement of Catalytic Materials

The compound contributes to the enhancement of activity and selectivity of catalytic materials . It is particularly important in the context of heterogeneous catalysis, where it supports the development of high-performance catalysts.

Role in Porous Support Materials

It has a role in the use of porous support materials in catalysis . These materials, such as carbon nanomaterials, zeolites, and mesoporous silicas, are essential for improving the recyclability and activity of catalysts in cyclohexane oxidation.

Intermediate for Chemical Industries

The compound serves as an intermediate in the production of various types of chemicals used in the chemical, petrochemical, pharmaceutical, and food industries . Its versatility makes it valuable for a wide range of applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is the cyclohexane molecule . The compound acts as a catalyst in the oxidation of cyclohexane, a process that is crucial in industrial chemistry .

Mode of Action

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane interacts with its targets through a radical chain mechanism . This interaction involves the generation of cyclohexyl alkoxy radicals, which are key intermediates in the oxidation process . The compound promotes the catalytic autoxidation processes, enhancing the generation of these radicals .

Biochemical Pathways

The compound affects the biochemical pathway of cyclohexane oxidation . This pathway involves the conversion of cyclohexane into valuable chemical products such as cyclohexanone and cyclohexanol . These products are key feedstocks in the manufacture of nylon-6 and nylon-6,6 polymers .

Result of Action

The action of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane results in the selective oxidation of cyclohexane to cyclohexanone and cyclohexanol . The selectivity to these products can be nearly 100% at a cyclohexane conversion of 18.9% . This high selectivity is beneficial in industrial applications, as it reduces the formation of unwanted byproducts.

Action Environment

The action of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is influenced by several environmental factors. For instance, the reaction proceeds more efficiently under simulated solar light irradiation . Additionally, the reaction’s selectivity is higher in an acetonitrile/water mixed solvent compared to other solvents . These factors can significantly influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHKCHWEXXZTOU-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291564 | |

| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane | |

CAS RN |

139506-07-3, 186204-35-3 | |

| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139506-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)